molecular formula C16H14F3N3O2S B2433588 (5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2059521-08-1

(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Número de catálogo: B2433588
Número CAS: 2059521-08-1
Peso molecular: 369.36
Clave InChI: UJUKUHLNIJOCQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a useful research compound. Its molecular formula is C16H14F3N3O2S and its molecular weight is 369.36. The purity is usually 95%.
BenchChem offers high-quality (5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

12-[4-(trifluoromethyl)phenyl]sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c17-16(18,19)10-1-4-12(5-2-10)25(23,24)22-11-3-6-15(22)13-8-20-9-21-14(13)7-11/h1-2,4-5,8-9,11,15H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUKUHLNIJOCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS Number: 2059521-08-1) is part of a class of molecules that have garnered attention due to their potential biological activities. This article focuses on the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N3O2SC_{16}H_{14}F_{3}N_{3}O_{2}S with a molecular weight of 369.4 g/mol. The structural features include a trifluoromethyl group and a sulfonyl moiety which are known to influence biological activity significantly.

Biological Activity Overview

Research indicates that compounds with similar structures demonstrate various biological activities such as anticancer, antifungal, and insecticidal effects. The following sections detail specific studies and findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives. For instance:

  • In Vitro Studies : The compound exhibited cytotoxicity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 µg/mL. These activities were assessed using the MTT assay, which measures cell viability based on metabolic activity .
  • Mechanism of Action : The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways. Compounds structurally similar to this one have shown Ki values in the nanomolar range for PARP inhibition .

Antifungal Activity

The antifungal properties of related compounds were evaluated against various fungal strains:

  • In Vitro Efficacy : Compounds similar to (5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine demonstrated significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% in some cases .

Insecticidal Activity

Insecticidal tests revealed that certain derivatives exhibited notable activity against pests such as Spodoptera frugiperda and Mythimna separata:

  • Mortality Rates : At a concentration of 500 µg/mL, mortality rates ranged from 13.3% to 90%, depending on the specific derivative tested. This suggests potential applications in agricultural pest management .

Table 1: Anticancer Activity Summary

Cell LineConcentration (µg/mL)IC50 (nM)Reference
PC35< 5
K5625< 5
HeLa5< 5
A5495< 5

Table 2: Antifungal Activity Results

Fungal StrainInhibition Rate (%)Reference
Botrytis cinerea>90
Sclerotinia sclerotiorum>90

Table 3: Insecticidal Activity

Insect SpeciesConcentration (µg/mL)Mortality Rate (%)Reference
Spodoptera frugiperda50090
Mythimna separata50086.7

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the epiminocyclohepta[d]pyrimidine core of this compound, and what intermediates are critical?

  • Methodology : The synthesis of structurally similar fused pyrimidine systems often involves cyclocondensation reactions. For example, tetrahydro-5H-cyclohepta[b]pyridin-9-ol derivatives (e.g., in ) use stereoselective ring-closing strategies with chiral auxiliaries. Key intermediates include sulfonamide precursors (to introduce the trifluoromethylphenylsulfonyl group) and protected amine intermediates to preserve stereochemical integrity during cyclization .
  • Validation : Intermediate characterization via 1H NMR^1 \text{H NMR} (e.g., 4.74 ppm singlet for CH groups) and mass spectrometry (e.g., m/z 390 for analogous pyrimidines in ) is critical to confirm regio- and stereochemistry.

Q. How is the stereochemical configuration of the (5R,8S) epimino group confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical determination. For compounds lacking crystallographic data (e.g., ), chiral HPLC coupled with 1H NMR^1 \text{H NMR} analysis of diastereomeric derivatives (e.g., using Mosher’s acid) can resolve ambiguities .

Advanced Research Questions

Q. What computational approaches are used to predict the biological interaction of the trifluoromethylphenylsulfonyl moiety with target proteins?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the sulfonyl group and hydrophobic/electrostatic pockets in proteins. For example, the sulfonyl group in ’s enzyme inhibitors forms hydrogen bonds with catalytic residues, a strategy applicable to this compound’s design .
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies arising from force field inaccuracies.

Q. How are contradictions in biological activity data resolved when varying assay conditions (e.g., pH, temperature)?

  • Methodology : Systematic parameter optimization is required. For instance, ’s controlled synthesis of copolymers uses Design of Experiments (DoE) to isolate variables like reagent ratios and reaction time. Apply similar factorial designs to biological assays, adjusting pH (5–8) and ionic strength to identify optimal activity windows .
  • Validation : Statistical analysis (ANOVA) and orthogonal assays (e.g., cellular vs. enzymatic) validate reproducibility.

Data Contradiction Analysis

Q. How to address conflicting NMR spectral data for the tetrahydro-5H-5,8-epimino ring protons in different solvents?

  • Methodology : Solvent-induced shifts (e.g., DMSO vs. CDCl3_3) alter proton environments. For example, reports a 6.46 ppm doublet for CH groups in DMSO, while similar protons in CDCl3_3 may shift upfield due to reduced polarity. Use deuterated solvent comparisons and 1H-13C^1 \text{H-}^{13}\text{C} HSQC to assign signals unambiguously .

Methodological Recommendations Table

Research ObjectiveKey TechniqueReference Application
Stereochemical confirmationX-ray crystallography, Chiral HPLCCyclohepta[b]pyridine derivatives
Synthetic optimizationDoE for reaction parametersCopolymer synthesis strategies
Binding affinity predictionMolecular docking/MD simulationsEnzyme-substrate modeling
Spectral assignment1H-13C^1 \text{H-}^{13}\text{C} HSQCPyrimidine characterization

Notes

  • Avoid reliance on non-peer-reviewed sources (e.g., ChemSpider’s predicted data in ) for conclusive analyses.
  • Cross-validate synthetic steps with analogous protocols (e.g., tert-butyldimethylsilyl protection in ) to ensure reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.